molecular formula C9H12IN B13665773 4-Iodo-2-isobutylpyridine

4-Iodo-2-isobutylpyridine

Cat. No.: B13665773
M. Wt: 261.10 g/mol
InChI Key: TVTDDTMWXCTKCZ-UHFFFAOYSA-N
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Description

4-Iodo-2-isobutylpyridine is a chemical compound with the molecular formula C9H12IN. It is a derivative of pyridine, where the iodine atom is substituted at the fourth position and an isobutyl group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isobutylpyridine typically involves the iodination of 2-isobutylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the fourth position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isobutylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Iodo-2-isobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-isobutylpyridine involves its interaction with specific molecular targets. The iodine atom and the isobutyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2-isobutylpyridine is unique due to the presence of both the iodine atom and the isobutyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with other iodopyridine derivatives .

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-iodo-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12IN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

TVTDDTMWXCTKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)I

Origin of Product

United States

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